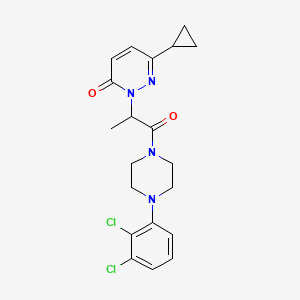

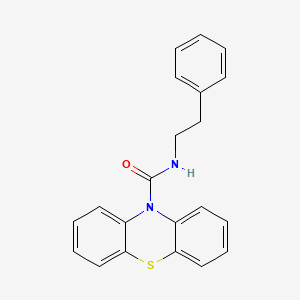

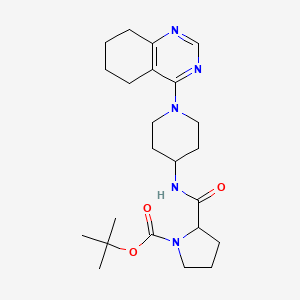

![molecular formula C15H10N4O2S2 B2423482 N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzo[d]thiazole-6-carboxamide CAS No. 2034473-01-1](/img/structure/B2423482.png)

N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzo[d]thiazole-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives, which are part of the compound , has been reported in several studies . One method involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .Molecular Structure Analysis

The molecular structure of “N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzo[d]thiazole-6-carboxamide” can be analyzed using techniques such as multinuclear NMR spectroscopy, IR, and elemental analysis .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazole derivatives have been studied . For instance, Srivastava et al. reported the synthesis of 3-aryl-5-propyl-1,2,4-oxadiazole by manganese dioxide mediated oxidation of 3-aryl-5-propyl-4,5-dihydro-1,2,4,-oxadiazole, obtained from cyclocondensation of arylamidoxamines with n-butanal .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using techniques such as 1H NMR and 13C NMR .Wissenschaftliche Forschungsanwendungen

Anticancer Potential

Research into compounds with structural similarities to N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzo[d]thiazole-6-carboxamide has shown promising anticancer properties. For instance, the study by Ravinaik et al. (2021) on N-substituted benzamides revealed moderate to excellent anticancer activity against various cancer cell lines, suggesting the potential of similar compounds in cancer therapy (Ravinaik et al., 2021).

Antidiabetic Screening

Compounds with N-substituted moieties have been synthesized and evaluated for antidiabetic activity, indicating a possible avenue for the use of this compound in antidiabetic research. Lalpara et al. (2021) synthesized N-substituted dihydropyrimidine derivatives that were evaluated for in vitro antidiabetic activity, demonstrating the relevance of structural features for biological activity (Lalpara et al., 2021).

Antimicrobial Activity

The search for new antimicrobial agents has led to the synthesis and evaluation of compounds containing 1,3,4-oxadiazoles, thiazoles, and related heterocycles. Desai et al. (2016) reported the synthesis of N-substituted benzamides with significant antibacterial and antifungal activities, suggesting the potential of this compound in developing new antimicrobial agents (Desai et al., 2016).

Synthetic Methodologies and Characterization

Research on synthetic methodologies and the characterization of similar compounds provides foundational knowledge that can be applied to the synthesis and study of this compound. Studies such as those by Sharma et al. (2016) on the crystal structure of related compounds offer insights into the structural and chemical properties crucial for their biological activities (Sharma et al., 2016).

Wirkmechanismus

Target of Action

It’s worth noting that 1,2,4-oxadiazole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of biological activities . They have been used in the development of novel antibacterial agents , and some derivatives have shown potential as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Mode of Action

1,2,4-oxadiazole derivatives have been found to exhibit antibacterial effects . Some compounds showed strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4O2S2/c1-8-17-14(21-19-8)10-4-5-22-15(10)18-13(20)9-2-3-11-12(6-9)23-7-16-11/h2-7H,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXURVMCRTWPUMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=C(SC=C2)NC(=O)C3=CC4=C(C=C3)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

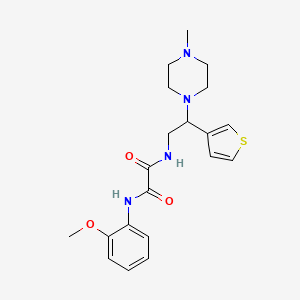

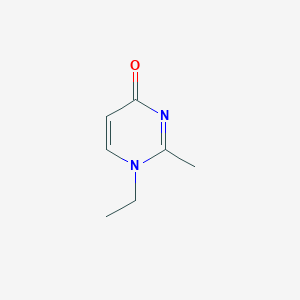

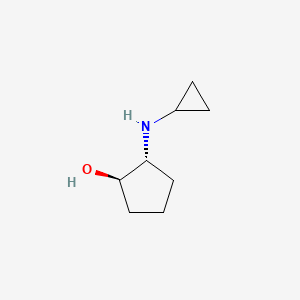

![N-(6-methylbenzo[d]thiazol-2-yl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide](/img/structure/B2423409.png)

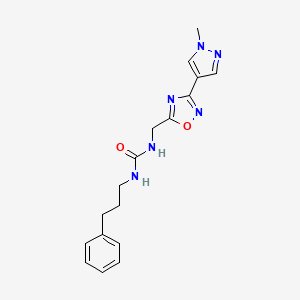

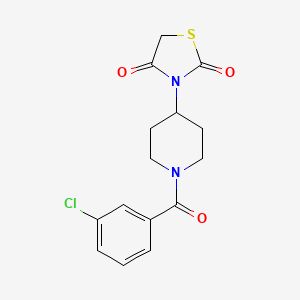

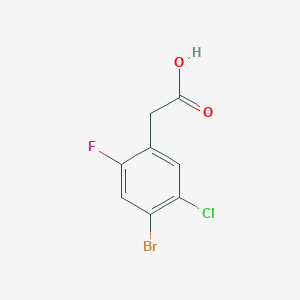

![N-(3,5-dimethylphenyl)-2-(5-(3-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2423411.png)

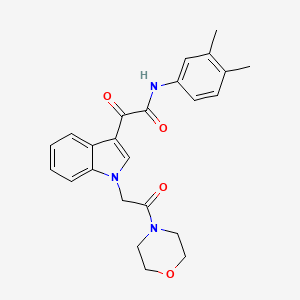

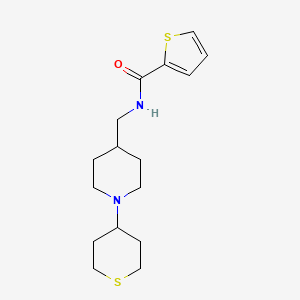

![4-(2-Chlorophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2423415.png)